molecular formula C19H29ClN2O3 B6017603 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride

Cat. No.: B6017603
M. Wt: 368.9 g/mol
InChI Key: ZUTOVKSWIGFCFE-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a propanol chain with a methylbutynyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3.ClH/c1-5-19(2,3)24-15-16(22)14-20-10-12-21(13-11-20)17-8-6-7-9-18(17)23-4;/h1,6-9,16,22H,10-15H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTOVKSWIGFCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the propanol chain via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the alkyne group to an alkane.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate the contraction of smooth muscles in blood vessels and other tissues. This interaction involves the inhibition of receptor activity, leading to vasodilation and reduced blood pressure. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes, and the pathways involved are related to G-protein-coupled receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group and a methylbutynyl group provides a unique interaction profile with alpha1-adrenergic receptors, potentially offering advantages in terms of selectivity and efficacy compared to similar compounds .

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